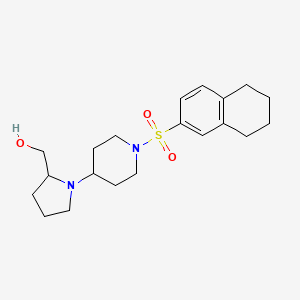

(1-(1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol

Description

This compound is a sulfonamide derivative featuring a tetrahydronaphthalene (THN) core fused to a piperidine-pyrrolidinylmethanol scaffold. The pyrrolidin-2-ylmethanol subunit introduces stereochemical complexity and hydrogen-bonding capacity, which may influence solubility and pharmacokinetic properties.

Properties

IUPAC Name |

[1-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-yl]pyrrolidin-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O3S/c23-15-19-6-3-11-22(19)18-9-12-21(13-10-18)26(24,25)20-8-7-16-4-1-2-5-17(16)14-20/h7-8,14,18-19,23H,1-6,9-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQSOXRRLNJQEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(CC3)N4CCCC4CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

Formation of the Tetrahydronaphthalen-2-yl Sulfonyl Intermediate: This step involves the sulfonylation of 5,6,7,8-tetrahydronaphthalene using a sulfonyl chloride reagent under basic conditions.

Piperidine Ring Formation: The sulfonyl intermediate is then reacted with piperidine to form the sulfonyl-piperidine derivative.

Pyrrolidine Ring Introduction: The sulfonyl-piperidine derivative is further reacted with a pyrrolidine derivative to introduce the pyrrolidine ring.

Methanol Group Addition: Finally, the methanol group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1-(1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol: can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The methanol group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as alkoxides or carboxylates can be used under basic conditions.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Sulfides.

Substitution: Ethers or esters.

Scientific Research Applications

Overview

The compound (1-(1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol is a complex organic molecule that has garnered interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology. Its unique structural features suggest potential applications in drug development, specifically targeting neurological disorders and other therapeutic areas.

Neurological Disorders

Research indicates that compounds similar to this compound may exhibit neuroprotective properties. The piperidine and pyrrolidine rings are known to interact with neurotransmitter systems, potentially modulating conditions such as anxiety and depression.

Case Study : A study exploring the effects of piperidine derivatives on serotonin receptors demonstrated that modifications to the piperidine structure can enhance receptor binding affinity, suggesting potential for developing antidepressant medications .

Antimicrobial Activity

The sulfonamide functional group in this compound has been associated with antimicrobial properties. Compounds containing sulfonamide moieties have been shown to inhibit bacterial growth effectively.

Case Study : Research on sulfonamide derivatives revealed significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, indicating that similar structures could be effective in developing new antibiotics .

Cancer Therapeutics

There is ongoing research into the use of piperidine-containing compounds in oncology. The ability of these compounds to inhibit specific pathways involved in tumor growth makes them candidates for cancer treatment.

Case Study : A derivative of piperidine was found to inhibit the proliferation of cancer cell lines by inducing apoptosis through mitochondrial pathways . This suggests that the structural components of this compound could be modified for enhanced anticancer activity.

Synthetic Applications

The synthesis of this compound can be approached through multi-step synthetic routes involving the formation of key intermediates. Techniques such as reductive amination and cyclization are commonly employed to construct the intricate ring systems present in this compound.

| Synthesis Step | Description |

|---|---|

| Step 1 | Formation of piperidine derivative |

| Step 2 | Sulfonation reaction to introduce sulfonyl group |

| Step 3 | Cyclization to form pyrrolidine ring |

| Step 4 | Final reduction to yield target compound |

Mechanism of Action

The mechanism of action of (1-(1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group may form strong interactions with active sites, while the piperidine and pyrrolidine rings provide structural stability and specificity. The methanol group can participate in hydrogen bonding, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related molecules, focusing on key structural variations, physicochemical properties, and inferred bioactivity.

*Calculated using standard atomic weights. †Estimated via fragment-based methods (e.g., THN: LogP ~3.0; pyrrolidinylmethanol: LogP ~-0.5). ‡Tetrahydropyran protection increases hydrophobicity. §Lower LogP due to methylphenyl substitution. ¶Pyrazolopyrimidine core increases hydrophobicity.

Key Observations:

Structural Complexity vs. Pyrazolopyrimidine derivatives () show higher molecular weights and lower solubility, which may limit bioavailability despite strong inferred kinase inhibition .

Fluorine substitution () enhances metabolic stability and electronegativity, a feature absent in the target compound .

Synthetic Challenges :

- The target compound’s synthesis likely involves multi-step sulfonylation and coupling reactions, as seen in (THN protection/deprotection) and (sulfonamide formation). Yields may vary due to steric hindrance from the THN group .

Research Implications

- Drug Design: The piperidine-pyrrolidinylmethanol scaffold in the target compound is understudied compared to pyrazolopyrimidines () or naphthyridines (), warranting exploration in CNS or anti-inflammatory drug discovery .

- Computational Modeling : Fragment-based approaches () could predict binding modes by comparing THN-sulfonyl interactions with related structures .

Biological Activity

The compound (1-(1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₅H₁₉N₃O₂S

- Molecular Weight : 299.39 g/mol

- IUPAC Name : this compound

This compound features a sulfonamide group attached to a piperidine ring and a pyrrolidine moiety, which are known to influence biological activity through various mechanisms.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its potential therapeutic roles. Key areas of investigation include:

1. Antidepressant Activity

Research indicates that compounds with similar structural motifs exhibit antidepressant effects through the modulation of neurotransmitter systems. For instance, piperidine derivatives have been shown to enhance serotonergic and noradrenergic neurotransmission, which may contribute to mood elevation .

2. Anticonvulsant Properties

The compound's structural similarity to known anticonvulsants suggests potential efficacy in seizure management. Studies on related compounds have demonstrated significant anticonvulsant activity in animal models, indicating that further investigation into this compound could yield promising results .

3. Neuroprotective Effects

Neuroprotective properties have been attributed to compounds containing tetrahydronaphthalene moieties. These compounds are believed to exert their effects by reducing oxidative stress and inflammation in neuronal tissues .

The proposed mechanisms through which this compound exerts its biological effects include:

- Receptor Modulation : The compound may act as an antagonist or agonist at various neurotransmitter receptors, including serotonin and dopamine receptors.

- Inhibition of Enzymatic Activity : Sulfonamide groups are known to inhibit certain enzymes involved in neurotransmitter metabolism, potentially enhancing the availability of neurotransmitters in the synaptic cleft.

Case Study 1: Antidepressant Efficacy

A study investigated the antidepressant effects of a structurally similar piperidine derivative in a rodent model of depression. The results showed a significant reduction in depressive-like behaviors following administration of the compound, suggesting that similar derivatives may hold therapeutic promise for treating depression.

Case Study 2: Anticonvulsant Activity

In another study focusing on anticonvulsant properties, a series of tetrahydronaphthalene derivatives were tested for their ability to prevent seizures induced by pentylenetetrazole (PTZ). One analog exhibited a potent protective effect against seizures, highlighting the potential for further development of similar compounds for epilepsy treatment .

Summary Table of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing (1-(1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol, and what critical reaction conditions must be controlled?

- Methodological Answer : The synthesis typically involves sulfonylation of a piperidine intermediate followed by coupling with a pyrrolidine-methanol derivative. Key steps include:

- Sulfonylation : Reacting 5,6,7,8-tetrahydronaphthalen-2-sulfonyl chloride with piperidin-4-amine under anhydrous conditions (e.g., dry DCM) with a base like triethylamine to form the sulfonamide .

- Reductive Amination : Using lithium aluminium hydride (LAH) in THF at 0°C to reduce intermediates while avoiding over-reduction .

- Protection/Deprotection : Employing tetrahydropyran (THP) or similar protecting groups for hydroxyl moieties, with pyridinium p-toluenesulfonate (PPTS) as a catalyst .

Critical conditions include strict temperature control (e.g., ice baths for exothermic steps), inert atmospheres, and purification via column chromatography or recrystallization.

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and purity. For example, the methanol proton (-CHOH) appears as a triplet near δ 3.5–4.0 ppm, while sulfonyl groups deshield adjacent protons .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with exact mass analysis (e.g., m/z 206.12665 for related intermediates) validates molecular formulas .

- IR Spectroscopy : Confirms functional groups (e.g., -SO- stretches at 1150–1300 cm) .

Contradictions in spectral data are resolved by cross-referencing multiple techniques (e.g., combining NMR, MS, and X-ray crystallography) and repeating experiments under controlled conditions .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous cleanup due to potential reactivity .

- Emergency Measures : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonylation step, and what statistical approaches validate these optimizations?

- Methodological Answer :

- Factorial Design : Use a 2 factorial design to test variables (e.g., temperature, stoichiometry, catalyst loading). For example, highlights temperature and solvent polarity as critical factors for sulfonylation efficiency.

- Response Surface Methodology (RSM) : Models interactions between variables (e.g., excess sulfonyl chloride vs. reaction time) to identify optimal conditions .

- Validation : Replicate optimized conditions in triplicate and compare yields via ANOVA to confirm reproducibility .

Q. What challenges arise in resolving crystallographic data for this compound, and how can SHELX software address them?

- Methodological Answer :

- Twinned Crystals : Common with flexible pyrrolidine-methanol moieties. SHELXL refines twinning parameters via HKLF 5 formatting and BASF adjustments .

- Disorder Modeling : Use PART and SUMP instructions in SHELXL to model disordered sulfonyl or tetrahydronaphthalene groups .

- High-Resolution Data : SHELXL leverages least-squares refinement with anisotropic displacement parameters for accurate bond-length/angle calculations .

Q. How do computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software optimizes geometries and calculates electrostatic potential surfaces to predict reactivity (e.g., nucleophilic sites at the methanol group) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinases or GPCRs). For example, the sulfonyl group may hydrogen-bond with catalytic residues .

- Validation : Compare docking scores with experimental IC values from enzyme assays to refine predictive models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.